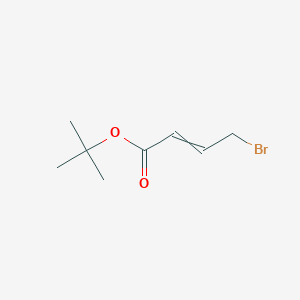

tert-butyl 4-bromobut-2-enoate

Descripción

tert-Butyl 4-bromobut-2-enoate (CAS: 86606-04-4) is an α,β-unsaturated ester with the molecular formula C₈H₁₃BrO₂ and a molar mass of 221.09 g/mol . Its structure features a bromine atom at the β-position of the conjugated enoate system, which enhances its reactivity in Michael additions, cyclizations, and cross-coupling reactions. The tert-butyl group confers steric bulk, improving stability during synthetic procedures . This compound is typically stored at 2–8°C to maintain integrity and is widely utilized as a key intermediate in pharmaceuticals and organic synthesis .

Propiedades

Fórmula molecular |

C8H13BrO2 |

|---|---|

Peso molecular |

221.09 g/mol |

Nombre IUPAC |

tert-butyl 4-bromobut-2-enoate |

InChI |

InChI=1S/C8H13BrO2/c1-8(2,3)11-7(10)5-4-6-9/h4-5H,6H2,1-3H3 |

Clave InChI |

GJWISYPNGDTPOP-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)C=CCBr |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-bromobut-2-enoate typically involves the bromination of but-2-enoate derivatives. One common method is the ligand-free Suzuki coupling of arylboronic acids with methyl (E)-4-bromobut-2-enoate. This method enables the preparation of diverse aryl-substituted cores, which are crucial in various chemical applications.

Industrial Production Methods: Industrial production of tert-butyl 4-bromobut-2-enoate often involves large-scale bromination reactions under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as flash column chromatography to achieve the desired purity .

Análisis De Reacciones Químicas

Annulation Reactions

tert-Butyl 4-bromobut-2-enoate undergoes enantioselective annulation reactions when combined with chiral lithium amides. These reactions form cyclic products via nucleophilic addition and cyclization pathways .

Mechanism :

-

A lithium amide nucleophile attacks the α-carbon of the bromoalkene, forming an enolate intermediate.

-

The intermediate undergoes cyclization via intramolecular nucleophilic attack, leading to ring formation.

Conditions :

-

Reagents : n-BuLi (base), THF (solvent), low temperatures (–78°C to –90°C).

-

Procedure : Dropwise addition of the bromoalkene to the lithium amide mixture, followed by quenching and purification.

| Reaction Type | Conditions | Yield | References |

|---|---|---|---|

| Enantioselective annulation | n-BuLi, THF, –78°C to –90°C | Up to 58% |

Cross-Coupling Reactions (Miyaura-Hayashi Addition)

This compound is a substrate in Rhodium-catalyzed additions of arylboronic acids to unsaturated esters. The reaction yields γ-amino butyric acids with high enantiomeric excess (ee) .

Mechanism :

-

The Rhodium catalyst coordinates to the double bond, facilitating oxidative addition.

-

Transmetallation with the arylboronic acid introduces an aryl group.

-

Reductive elimination forms a new stereocenter, controlled by the catalyst’s configuration.

Conditions :

-

Catalyst : Rhodium complexes.

-

Reagents : Arylboronic acids, DIPEA, DMF.

-

Temperature : Room temperature.

| Reaction Type | Yield Range | ee Range | References |

|---|---|---|---|

| Asymmetric Rhodium addition | Moderate to excellent | Up to 98% ee |

Nucleophilic Substitution and Elimination

The bromine atom at the γ-position renders the compound susceptible to nucleophilic substitution (e.g., with hydroxide or Grignard reagents) and elimination (to form alkenes or alkynes).

Mechanism :

-

Substitution : Nucleophilic attack at the γ-carbon replaces Br with a nucleophile (e.g., CN⁻, OH⁻).

-

Elimination : Base-induced dehydrohalogenation forms conjugated dienes or alkynes.

Conditions :

-

Substitution : Polar aprotic solvents, elevated temperatures.

-

Elimination : Strong bases (e.g., KOt-Bu), high temperatures.

Physical and Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₃BrO₂ | |

| Molecular Weight | 221.09 g/mol | |

| Solubility | Organic solvents (THF, EtOAc) |

Aplicaciones Científicas De Investigación

tert-Butyl 4-bromobut-2-enoate has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of tert-butyl 4-bromobut-2-enoate involves its reactivity as a brominated ester. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new carbon-nucleophile bonds. In addition reactions, the double bond in the but-2-enoate backbone reacts with electrophiles, leading to the formation of addition products .

Comparación Con Compuestos Similares

Table 1: Key Properties of 4-Bromobut-2-enoate Esters

Structural and Reactivity Insights :

- Steric Effects: The tert-butyl group in tert-butyl 4-bromobut-2-enoate reduces undesired side reactions (e.g., polymerization) compared to methyl or ethyl esters, which are more prone to nucleophilic attack due to lower steric hindrance .

- Electronic Effects: Electron-withdrawing groups (e.g., trifluoroethyl in 2,2,2-Trifluoroethyl (E)-4-(4-(tert-butyl)phenyl)-4-oxobut-2-enoate) enhance electrophilicity at the β-carbon, facilitating conjugate additions .

Brominated tert-Butyl Esters

Table 2: Brominated tert-Butyl Derivatives

Reactivity Comparison :

- Unsaturation vs. Saturation: The α,β-unsaturation in tert-butyl 4-bromobut-2-enoate enables conjugate additions, whereas tert-butyl 4-bromobutanoate undergoes SN2 reactions at the brominated carbon .

- Functional Group Interchange: Replacing bromine with an oxo group (as in tert-butyl 4-oxopent-2-enoate) shifts reactivity toward aldol condensations or enolate chemistry .

Complex Derivatives

Example: (E)-tert-Butyl 4-(2-(tert-butyldimethylsilyloxy)phenyl)but-2-enoate (CAS: N/A) incorporates a silyl-protected phenol group, enabling site-selective deprotection in multi-step syntheses. This contrasts with the parent compound’s simpler reactivity profile .

Cross-Coupling Reactions

tert-Butyl 4-bromobut-2-enoate participates in ligand-free Suzuki couplings (unlike its methyl ester counterpart), though its bulkiness may reduce reaction rates compared to smaller esters .

Cyclization Reactions

In aza-Michael cyclizations, this compound forms 2-oxopiperazine scaffolds when reacted with Fmoc-α-amino acids, outperforming ethyl esters in yield due to better steric control .

Actividad Biológica

tert-butyl 4-bromobut-2-enoate, a compound with the molecular formula CHBrO, has garnered attention for its potential biological activities. This article compiles diverse research findings, case studies, and data on the biological activity of this compound, emphasizing its pharmacological properties and applications.

- Molecular Weight : 229.1 g/mol

- Boiling Point : Not specified

- Density : 1.498 g/mL at 20 °C

- Functional Groups : Bromo, ester

Biological Activity Overview

The biological activity of tert-butyl 4-bromobut-2-enoate has been explored in various contexts, primarily focusing on its interactions with biological systems and potential therapeutic applications.

1. Antimicrobial Activity

Research indicates that tert-butyl 4-bromobut-2-enoate exhibits antimicrobial properties. In a study assessing various derivatives of brominated compounds, it was found that certain structural modifications could enhance the antimicrobial efficacy against specific bacterial strains. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

2. Cytotoxic Effects

A significant area of interest is the cytotoxic effects of tert-butyl 4-bromobut-2-enoate on cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cells, including breast and prostate cancer lines. The cytotoxicity is attributed to the compound's ability to generate reactive oxygen species (ROS), which are known to trigger apoptotic pathways .

3. Enzyme Inhibition

tert-butyl 4-bromobut-2-enoate has also been evaluated for its potential as an enzyme inhibitor. Studies have shown that it can inhibit specific enzymes involved in metabolic pathways, suggesting a role in modulating biochemical processes relevant to disease states such as cancer and metabolic disorders .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, tert-butyl 4-bromobut-2-enoate was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

Case Study 2: Cytotoxicity in Cancer Research

A study involving human breast cancer cell lines (MCF-7) revealed that treatment with tert-butyl 4-bromobut-2-enoate resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM after 48 hours of exposure. Flow cytometry analysis confirmed increased rates of apoptosis in treated cells .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHBrO |

| Molecular Weight | 229.1 g/mol |

| Density | 1.498 g/mL |

| Antimicrobial MIC | 32 µg/mL (S. aureus, E. coli) |

| Cytotoxic IC50 | ~25 µM (MCF-7 cells) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.